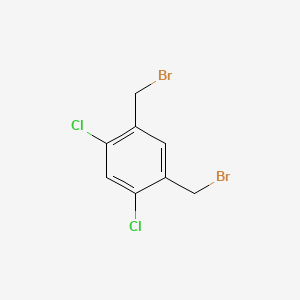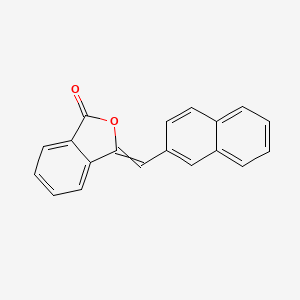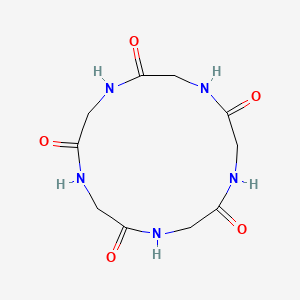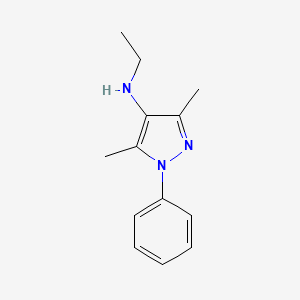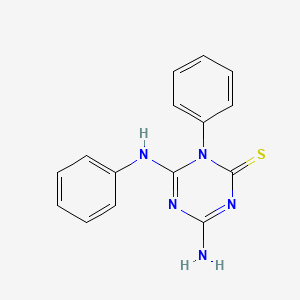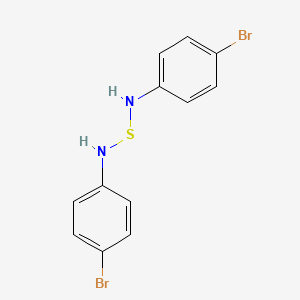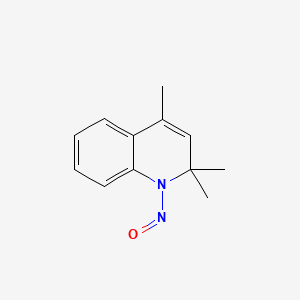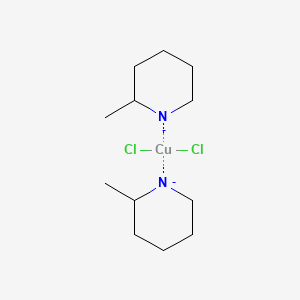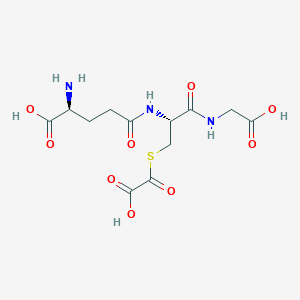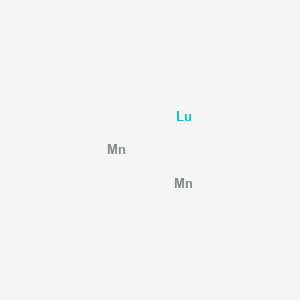
Lutetium--manganese (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium–manganese (1/2) is a compound formed by the combination of lutetium and manganese in a 1:2 ratio. Lutetium is a lanthanide metal known for its high density and hardness, while manganese is a transition metal with significant industrial applications. The combination of these two elements results in a compound with unique properties that are of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lutetium–manganese (1/2) typically involves the direct reaction of lutetium and manganese metals under high-temperature conditions. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
Lu+2Mn→LuMn2
Industrial Production Methods
Industrial production of lutetium–manganese (1/2) may involve the use of advanced metallurgical techniques such as arc melting or induction melting. These methods ensure the uniform mixing of the metals and the formation of a homogenous compound. The process is carried out in a controlled environment to maintain the purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Lutetium–manganese (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: It can be reduced by strong reducing agents to yield elemental lutetium and manganese.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen or carbon monoxide are used under high-temperature conditions.
Substitution: Reactions are carried out in the presence of other metals or metal salts under controlled conditions.
Major Products Formed
Oxidation: Formation of lutetium oxide and manganese oxide.
Reduction: Elemental lutetium and manganese.
Substitution: Formation of new intermetallic compounds depending on the substituting element.
Wissenschaftliche Forschungsanwendungen
Lutetium–manganese (1/2) has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted radiotherapy, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials with specific magnetic and electronic properties.
Wirkmechanismus
The mechanism by which lutetium–manganese (1/2) exerts its effects depends on its application:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Imaging: Acts as a contrast agent by enhancing the visibility of biological structures in imaging techniques.
Radiotherapy: Delivers targeted radiation to cancer cells, causing damage to the DNA and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lutetium–iron (1/2): Similar in structure but with different magnetic properties.
Lutetium–cobalt (1/2): Exhibits different electronic properties due to the presence of cobalt.
Manganese–yttrium (1/2): Another intermetallic compound with distinct physical and chemical properties.
Uniqueness
Lutetium–manganese (1/2) is unique due to its combination of a lanthanide and a transition metal, resulting in a compound with specific magnetic, electronic, and catalytic properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
12057-41-9 |
|---|---|
Molekularformel |
LuMn2 |
Molekulargewicht |
284.8429 g/mol |
IUPAC-Name |
lutetium;manganese |
InChI |
InChI=1S/Lu.2Mn |
InChI-Schlüssel |
FGZULWIWSGKTDG-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Lu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





